molecular formula C11H6Cl2N2 B3373917 4,8-Dichloro-6-methylquinoline-3-carbonitrile CAS No. 1016759-71-9

4,8-Dichloro-6-methylquinoline-3-carbonitrile

Cat. No.: B3373917
CAS No.: 1016759-71-9
M. Wt: 237.08 g/mol
InChI Key: BVAXVQNFACGCFY-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-methylquinoline-3-carbonitrile is a halogenated quinoline derivative characterized by a chloro group at positions 4 and 8, a methyl group at position 6, and a nitrile moiety at position 2. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds widely studied for their pharmaceutical and material science applications.

Properties

IUPAC Name

4,8-dichloro-6-methylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c1-6-2-8-10(13)7(4-14)5-15-11(8)9(12)3-6/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAXVQNFACGCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-6-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-3-formylquinoline with methylamine and subsequent chlorination can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-6-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,8-Dichloro-6-methylquinoline-3-carbonitrile has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In cancer research, it could interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4,8-Dichloro-6-methylquinoline-3-carbonitrile, highlighting substituent differences and their implications:

Compound Name Substituents (Positions) Key Differences vs. Target Compound Impact on Properties Reference
7-Bromo-4-chloroquinoline-3-carbonitrile Br (7), Cl (4) Bromine at 7 vs. methyl at 6 and Cl at 8 Increased molecular weight; altered reactivity in cross-coupling
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile Cl (4), Cl-propoxy (7), OMe (6) Methoxy at 6 vs. methyl; additional Cl-propoxy chain Enhanced solubility; potential for hydrogen bonding
6-Bromo-4,8-dichloro-quinoline-3-carbonitrile Br (6), Cl (4,8) Bromine at 6 vs. methyl Higher polarizability; potential for photophysical applications
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Cl (2), F-phenyl (4), saturated ring Tetrahydroquinoline core vs. aromatic ring Reduced planarity; altered pharmacokinetics

Biological Activity

4,8-Dichloro-6-methylquinoline-3-carbonitrile is a member of the quinoline family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. Its molecular formula is C11H6Cl2N2\text{C}_{11}\text{H}_{6}\text{Cl}_{2}\text{N}_{2} with a molecular weight of 237.08 g/mol. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial, antimalarial, and anticancer activities.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of intermediates such as 2-chloro-3-formylquinoline with methylamine followed by chlorination. The compound can undergo various reactions including substitution, oxidation, and reduction, which can lead to numerous derivatives.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
SubstitutionChlorine atoms can be replaced by nucleophilesSodium methoxide, potassium tert-butoxide
OxidationTransformation to higher oxidation statesPotassium permanganate, chromium trioxide
ReductionFormation of lower oxidation statesLithium aluminum hydride, sodium borohydride

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It is believed to inhibit bacterial DNA synthesis by targeting essential enzymes such as DNA gyrase and topoisomerase IV. This mechanism is crucial for the development of new antibacterial agents.

Antimalarial Activity

In studies focused on malaria, this compound has shown promising results against Plasmodium falciparum, particularly strains resistant to conventional treatments. In vitro assays demonstrated that it effectively inhibited the growth of the parasite by interfering with its metabolic pathways.

Anticancer Activity

The compound's anticancer potential has been explored in various cell lines. Preliminary findings suggest that it can induce apoptosis in cancer cells by disrupting cell proliferation pathways. This activity may be attributed to its ability to modulate signaling pathways involved in cell survival and death.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.
  • Antimalarial Studies : In vivo studies using murine models infected with Plasmodium yoelii showed that treatment with this compound significantly reduced parasitemia levels and improved survival rates compared to untreated controls.
  • Cancer Research : In vitro experiments on breast cancer cell lines demonstrated that this compound could reduce cell viability significantly at micromolar concentrations, indicating its potential for further development as an anticancer drug.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial : Inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication.
  • Antimalarial : Interference with the metabolic processes of the malaria parasite.
  • Anticancer : Induction of apoptosis via modulation of key signaling pathways related to cell survival.

Comparison with Similar Compounds

This compound's unique chlorine substitution pattern distinguishes it from other quinoline derivatives such as 4,7-dichloroquinoline. This specificity enhances its biological activity and makes it a versatile intermediate for synthesizing various therapeutic agents.

Table 2: Comparison with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
This compoundDual chlorine substitutionAntimicrobial, antimalarial, anticancer
4,7-DichloroquinolineSingle chlorine substitutionLimited antimicrobial activity
2-ChloroquinolineNo nitrile groupPrimarily used as a building block

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dichloro-6-methylquinoline-3-carbonitrile
Reactant of Route 2
4,8-Dichloro-6-methylquinoline-3-carbonitrile

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